molecular formula C9H8N2O B1591882 6-Methyl-1H-indazole-3-carbaldehyde CAS No. 885518-98-9

6-Methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1591882
CAS No.: 885518-98-9
M. Wt: 160.17 g/mol
InChI Key: MFQJCMCRICBIOP-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic alkyl compound containing nitrogen and three methyl groups. It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . Recent synthetic approaches include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Non-Linear Optic Applications

  • Application : Novel push-pull benzothiazole derivatives with reverse polarity, synthesized using 6-dimethylaminobenzothiazole-2-carbaldehyde (a compound structurally similar to 6-Methyl-1H-indazole-3-carbaldehyde), demonstrate potential applications in non-linear optics. Their synthesis involved sonochemical reductive methylation, and their non-linear optical properties were studied using the EFISH method.
    • Reference : (Hrobárik et al., 2004)

Antimicrobial Activity

  • Application : The synthesis of novel derivatives, like the (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one, achieved by condensation with triazole carbaldehydes, has displayed moderate to good antimicrobial activity against bacterial and fungal organisms.

Structural and Spectroscopic Analysis

  • Application : Detailed structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde reveals significant insights into intermolecular interactions, beneficial for understanding the molecular and crystal structures in similar compounds.

Synthesis Methodology

  • Application : An efficient synthesis method for 1H-Indazole-3-carbaldehyde has been developed, showcasing a low-cost and industrially viable process. This method involves the ring opening of indole in acid condition, followed by diazotization and cyclization.

Safety and Hazards

According to the safety data sheet, 6-Methyl-1H-indazole-3-carbaldehyde can cause skin irritation and serious eye irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Indazole derivatives are gaining increasing attention in medicinal chemistry, particularly as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising direction .

Properties

IUPAC Name

6-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQJCMCRICBIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595804
Record name 6-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-98-9
Record name 6-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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